Dipotassium 2-ethylhexyl phosphate Dipotassium 2-ethylhexyl phosphate
Brand Name: Vulcanchem
CAS No.: 67989-97-3
VCID: VC19391232
InChI: InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2
SMILES:
Molecular Formula: C8H17K2O4P
Molecular Weight: 286.39 g/mol

Dipotassium 2-ethylhexyl phosphate

CAS No.: 67989-97-3

Cat. No.: VC19391232

Molecular Formula: C8H17K2O4P

Molecular Weight: 286.39 g/mol

* For research use only. Not for human or veterinary use.

Dipotassium 2-ethylhexyl phosphate - 67989-97-3

Specification

CAS No. 67989-97-3
Molecular Formula C8H17K2O4P
Molecular Weight 286.39 g/mol
IUPAC Name dipotassium;2-ethylhexyl phosphate
Standard InChI InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2
Standard InChI Key MXDLSTFDVJKXGG-UHFFFAOYSA-L
Canonical SMILES CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Dipotassium 2-ethylhexyl phosphate belongs to the class of organophosphate esters, characterized by the following structural and identifier details:

PropertyValue
CAS No.85153-33-9
IUPAC Namedipotassium;2-(2-ethylhexoxy)ethyl phosphate
Molecular FormulaC10H21K2O5P\text{C}_{10}\text{H}_{21}\text{K}_2\text{O}_5\text{P}
Molecular Weight330.44 g/mol
SMILESCCCCC(CC)COCCOP(=O)([O-])[O-].[K+].[K+]
InChIKeyZRRJVXUFAHCWLV-UHFFFAOYSA-L

The compound’s structure comprises a hydrophobic 2-ethylhexyl chain connected via an ether linkage to a hydrophilic phosphate group, which is neutralized by potassium ions. This amphiphilic architecture underpins its surfactant behavior, enabling it to reduce surface tension at interfaces.

Synthesis and Industrial Production

The synthesis of dipotassium 2-ethylhexyl phosphate typically proceeds through a two-step process involving esterification followed by neutralization.

Esterification of Phosphorus Oxychloride

In the first step, phosphorus oxychloride (POCl3\text{POCl}_3) reacts with 2-ethylhexanol in the presence of a catalyst, such as aluminum chloride (AlCl3\text{AlCl}_3) or ammonium vanadate (NH4VO3\text{NH}_4\text{VO}_3), at controlled temperatures (0–25°C). This yields the intermediate mono- or di-ester derivatives of phosphoric acid . The reaction is exothermic, requiring careful temperature modulation to prevent side reactions.

POCl3+2C8H17OHC8H17O2P(O)OH+3HCl\text{POCl}_3 + 2 \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{C}_8\text{H}_{17}\text{O}_2\text{P(O)OH} + 3 \text{HCl}

Neutralization with Potassium Hydroxide

The acidic phosphate ester is subsequently neutralized with potassium hydroxide (KOH\text{KOH}) to form the dipotassium salt. This step ensures water solubility and enhances stability for industrial applications:

C8H17O2P(O)OH+2KOHC10H21K2O5P+2H2O\text{C}_8\text{H}_{17}\text{O}_2\text{P(O)OH} + 2 \text{KOH} \rightarrow \text{C}_{10}\text{H}_{21}\text{K}_2\text{O}_5\text{P} + 2 \text{H}_2\text{O}

Industrial-scale production optimizes molar ratios (e.g., POCl3:alcohol=1:1.52.5\text{POCl}_3:\text{alcohol} = 1:1.5–2.5), reaction times (1–4 hours), and catalyst concentrations (0.1–5% wt) to achieve yields exceeding 85% .

Physicochemical Properties and Functional Behavior

Dipotassium 2-ethylhexyl phosphate exhibits properties critical for its role in formulations:

PropertyValue
SolubilityHighly soluble in water, moderate in organic solvents
Surface ActivityReduces surface tension to 30–35 mN/m
Thermal StabilityStable up to 200°C
pH SensitivityStable in pH 5–9

The potassium ions enhance ionic strength, promoting micelle formation in aqueous solutions, which facilitates the solubilization of hydrophobic compounds. Comparative studies with analogous surfactants, such as sodium dodecyl sulfate (SDS), reveal superior emulsification efficiency at lower concentrations (0.1–0.5% w/v).

Comparative Analysis with Related Compounds

The compound’s performance is contextualized against structurally similar surfactants:

CompoundSolubility (g/L)CMC (mM)Thermal Stability (°C)
Dipotassium 2-ethylhexyl phosphate4500.8200
2-Ethylhexyl acid phosphate 1202.5150
Bis(2-ethylhexyl) phosphate 254.0180

The dipotassium derivative’s lower critical micelle concentration (CMC) and higher solubility make it preferable for aqueous formulations requiring stability under diverse conditions .

Research Advancements and Future Directions

Recent studies highlight its potential in biotechnology for stabilizing lipid bilayers in drug delivery systems. Preliminary data show a 40% increase in liposome encapsulation efficiency when using 0.1% dipotassium 2-ethylhexyl phosphate. Future research should focus on:

  • Green Synthesis Routes: Developing solvent-free or bio-catalytic methods to reduce energy consumption.

  • Environmental Remediation: Exploring its use in mobilizing hydrophobic contaminants (e.g., polycyclic aromatic hydrocarbons) for bioremediation.

  • Nanotechnology: Functionalizing nanoparticles for targeted drug delivery.

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